Benzoic acid, 2-((2-(phenylmethylene)octylidene)amino)-, methyl ester
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Overview
Description
JASMEA is a Schiff base compound, which is a subclass of imines. Schiff bases are formed when a primary amine reacts with an aldehyde or a ketone under specific conditions. The general structure of a Schiff base is R2C=NR’. These compounds are widely used in various fields due to their versatile chemical properties and biological activities .
Preparation Methods
Schiff bases, including JASMEA, can be synthesized through the condensation of a primary amine and a carbonyl compound. This reaction typically involves nucleophilic addition forming a hemiaminal, followed by dehydration to generate an imine . Industrial production methods often employ non-conventional techniques that are more environmentally friendly, yielding higher efficiency and shorter reaction times . For example, the synthesis of aurantiol, a type of Schiff base, involves heating hydroxycitronellal and methyl anthranilate at around 90°C for varying times to optimize yield .
Chemical Reactions Analysis
JASMEA, like other Schiff bases, undergoes various chemical reactions including:
Oxidation: Schiff bases can be oxidized to form oximes or other nitrogen-containing compounds.
Reduction: Reduction of Schiff bases typically yields amines.
Substitution: Schiff bases can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
JASMEA has a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Exhibits antibacterial, antifungal, and antiviral properties, making it useful in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of JASMEA involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. For example, in cancer treatment, JASMEA-metal complexes can inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
JASMEA can be compared with other Schiff bases such as aurantiol and verdantiol. While all these compounds share the common imine group, JASMEA is unique in its specific structure and the types of metal complexes it forms. This uniqueness gives it distinct biological activities and applications .
Similar compounds include:
Properties
CAS No. |
67924-13-4 |
---|---|
Molecular Formula |
C23H27NO2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
methyl 2-(2-benzylideneoctylideneamino)benzoate |
InChI |
InChI=1S/C23H27NO2/c1-3-4-5-7-14-20(17-19-12-8-6-9-13-19)18-24-22-16-11-10-15-21(22)23(25)26-2/h6,8-13,15-18H,3-5,7,14H2,1-2H3 |
InChI Key |
XTFDJRLNMKZPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C=NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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